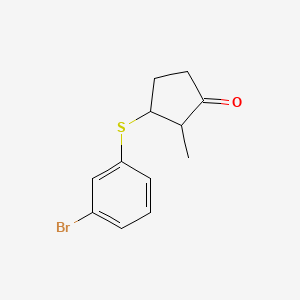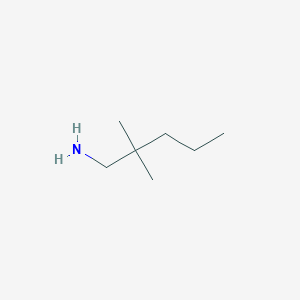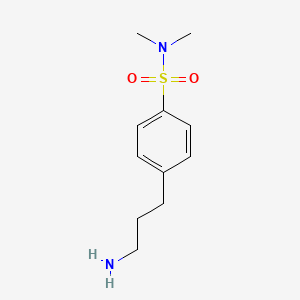
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions.
Bromomethylation: The bromomethyl group is introduced by reacting the triazole with bromomethylating agents such as bromoacetic acid or bromomethyl methyl ether. This step typically requires a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is used as a versatile intermediate for the synthesis of various triazole derivatives. These derivatives are valuable in the development of new materials, catalysts, and ligands for coordination chemistry.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through click chemistry. The triazole ring provides a stable linkage that is resistant to hydrolysis and enzymatic degradation, making it useful for bioconjugation and labeling studies.
Medicine
In medicine, triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound serves as a precursor for the synthesis of these bioactive compounds, contributing to drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the triazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chloromethyl)-1-methyl-1H-1,2,3-triazolehydrochloride: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
5-(iodomethyl)-1-methyl-1H-1,2,3-triazolehydroiodide: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the bromomethyl group but contains a carboxylic acid functional group.
Uniqueness
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles sets it apart from similar compounds with different halomethyl groups.
Propriétés
Formule moléculaire |
C4H7Br2N3 |
|---|---|
Poids moléculaire |
256.93 g/mol |
Nom IUPAC |
5-(bromomethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-4(2-5)3-6-7-8;/h3H,2H2,1H3;1H |
Clé InChI |
URUXUGYHJCVLDQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=N1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


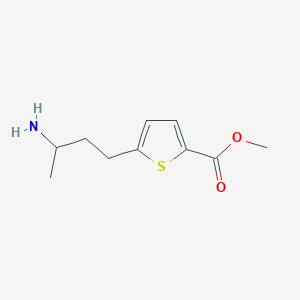
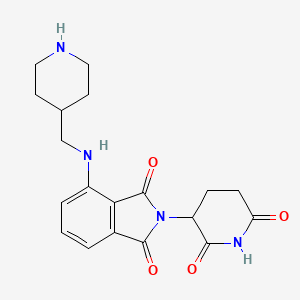
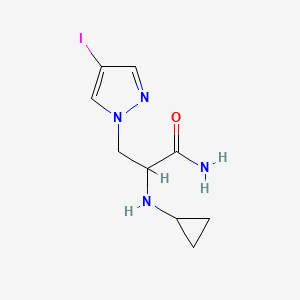
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
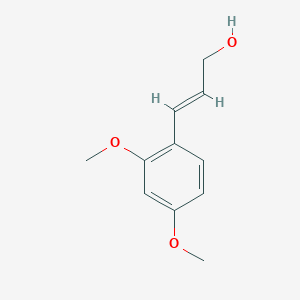
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
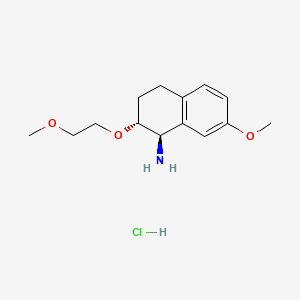

![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
